molecular formula C8H9NO2 B166905 1,4-Dimethyl-2-nitrobenzene CAS No. 89-58-7

1,4-Dimethyl-2-nitrobenzene

Cat. No. B166905
CAS RN: 89-58-7
M. Wt: 151.16 g/mol
InChI Key: BSFHJMGROOFSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06872718B1

Procedure details

2,5-Dimethylnitrobenzene, (46.8 ml, 0.35 mol) was dissolved in sulfuric acid (47.1 ml)/methanol (650 ml) and then 5% palladium on carbon (50% hydrate, 0.35 g) was added. The mixture was allowed to react for 3 hours under hydrogen atmosphere at the pressure of 5 atms at 40° C. After cooling, the catalyst was removed, and methanol was removed under reduced pressure. The residue was poured into a 25% aqueous ammonia solution with cooling on ice, and extracted with toluene. The extract was washed with 5% sodium hydrosulfite, dried over sodium sulfate and purified by column chromatography on a small amount of silica gel (toluene:ethyl acetate=1:1). The solvent was removed under reduced pressure and crystallization from hexane yielded 35.0 g of the title compound.
Quantity
46.8 mL
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
47.1 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-])=O.[CH3:12][OH:13]>S(=O)(=O)(O)O.[Pd]>[CH3:12][O:13][C:6]1[C:5]([CH3:8])=[CH:4][C:3]([NH2:9])=[C:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
46.8 mL
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
650 mL
Type
reactant
Smiles
CO
Name
Quantity
47.1 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 3 hours under hydrogen atmosphere at the pressure of 5 atms at 40° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the catalyst was removed
CUSTOM
Type
CUSTOM
Details
methanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured into a 25% aqueous ammonia solution
TEMPERATURE
Type
TEMPERATURE
Details
with cooling on ice
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The extract was washed with 5% sodium hydrosulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on a small amount of silica gel (toluene:ethyl acetate=1:1)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and crystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(N)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.